5-ethyl-4-fluoro-2-methylaniline
Description
5-Ethyl-4-fluoro-2-methylaniline (C₉H₁₁FN, molecular weight ~149.19 g/mol) is an aromatic amine derivative with substituents at the 2-, 4-, and 5-positions of the benzene ring: a methyl (-CH₃) group at position 2, a fluorine atom at position 4, and an ethyl (-CH₂CH₃) group at position 5. This arrangement confers unique steric and electronic properties. The ethyl group enhances lipophilicity, which may influence solubility and bioavailability, making the compound relevant in pharmaceutical or agrochemical research .
Properties
CAS No. |
1996508-52-1 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group.
Direct Amination: Another approach is the direct amination of 4-fluoro-2-methyltoluene using ammonia or an amine source under high temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted aniline derivatives with various nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Quinones and reduced amine derivatives.
Scientific Research Applications
5-ethyl-4-fluoro-2-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-fluoro-2-methylaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key parameters of 5-ethyl-4-fluoro-2-methylaniline with similar aniline derivatives:
Key Observations:
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, similar to nitro groups in 5-nitro-2-fluoroaniline, but with less intensity .
- Lipophilicity : The ethyl group increases hydrophobicity compared to halogenated derivatives, which may enhance bioavailability in drug candidates .
Thermal and Crystallographic Behavior
- Crystal Packing: Ethyl-containing analogs (e.g., (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol in ) exhibit specific crystallization patterns due to alkyl chain interactions. This suggests that this compound may form distinct crystal lattices, affecting melting points (predicted 360–370 K based on analogs) .
- Thermal Stability : Halogenated derivatives like 4-Bromo-5-fluoro-2-methylaniline likely have higher melting points (e.g., >400 K) due to stronger intermolecular forces compared to the ethyl-substituted compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
